7-Chloronaphthalene-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

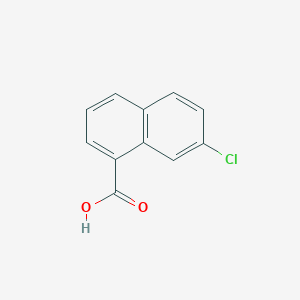

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFVKRLEVHHCDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)Cl)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80534893 | |

| Record name | 7-Chloronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58926-30-0 | |

| Record name | 7-Chloronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloronaphthalene-1-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, spectroscopic profile, and analytical methodologies for 7-Chloronaphthalene-1-carboxylic acid (CAS No: 58926-30-0). As a key intermediate in the synthesis of pharmaceuticals and dyes, a thorough understanding of its characteristics is paramount for researchers, chemists, and drug development professionals.[1] This document synthesizes theoretical principles with practical, field-proven insights, covering the compound's structural identity, solubility, acidity, and spectral fingerprints. Detailed, step-by-step protocols for purity determination via High-Performance Liquid Chromatography (HPLC) and pKa measurement by potentiometric titration are provided to ensure methodological integrity and reproducibility.

Introduction: The Significance of a Halogenated Naphthalene Scaffold

The naphthalene scaffold, composed of two fused benzene rings, is a privileged structure in medicinal chemistry and materials science, found in numerous FDA-approved drugs like naproxen and propranolol.[2] The introduction of functional groups, such as halogens and carboxylic acids, significantly modifies the electronic properties, reactivity, and biological activity of the naphthalene core.[2]

This compound is a member of the halogenated aromatic carboxylic acid class. Its specific 1,7-substitution pattern dictates a unique combination of steric and electronic effects, distinguishing it from its isomers and defining its utility as a versatile chemical building block.[1][2] The presence of the carboxylic acid group, a common moiety in approximately 25% of all commercial pharmaceuticals, enhances the potential for target binding and can be modulated to optimize pharmacokinetic properties.[3] This guide serves as a foundational resource for leveraging the distinct properties of this compound in complex organic synthesis and drug discovery pipelines.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of all chemical research. This compound is registered under the following identifiers:

| Identifier | Value | Source |

| CAS Number | 58926-30-0 | [1][4][5] |

| Molecular Formula | C₁₁H₇ClO₂ | [1][4] |

| Molecular Weight | 206.62 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| Common Synonyms | 7-Chloro-1-naphthoic acid | [4] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)Cl)C(=C1)C(=O)O | [4] |

The molecule's architecture, featuring a rigid naphthalene core, is visualized below. This planarity and the specific positioning of the chloro and carboxyl groups are critical determinants of its crystal packing, reactivity, and interaction with biological targets.[1]

Caption: 2D structure of this compound.

Core Physicochemical Properties

The interplay between the lipophilic naphthalene core and the polar functional groups defines the compound's behavior in various chemical environments. A summary of key computed properties is presented below. Experimental determination is recommended for mission-critical applications.

| Physicochemical Property | Value / Description | Source / Rationale |

| Physical State | Solid at standard temperature and pressure. | Expected for a polycyclic aromatic acid. |

| Melting Point | Not experimentally determined in provided sources. | High value expected due to planar structure and H-bonding. |

| Boiling Point | Not experimentally determined in provided sources. | High value expected; likely to decompose before boiling at atm. pressure. |

| XLogP3 (Lipophilicity) | 3.7 | [4] |

| Polar Surface Area | 37.3 Ų | [4] |

| Acidity (pKa) | Estimated: ~3.5 - 4.5 | Based on typical aromatic carboxylic acids.[6] |

| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base. | The high XLogP3 indicates hydrophobicity, while the acid group allows for salt formation in basic media, increasing aqueous solubility.[3][7] |

Expert Analysis: Solubility and Acidity

A primary challenge in drug development is modulating solubility. For this compound, the high computed XLogP3 value of 3.7 signifies a strong lipophilic character, predicting poor solubility in aqueous media.[4] This is a direct consequence of the large, nonpolar naphthalene surface area.

However, the carboxylic acid functional group provides a critical handle for solubility enhancement.[3] In solutions with a pH above its pKa, the carboxylic acid deprotonates to form the highly polar carboxylate anion. This salt form is significantly more water-soluble. The pKa value itself is influenced by the electron-withdrawing effects of both the chlorine atom and the naphthalene ring system. These groups stabilize the negative charge of the conjugate base, making the compound a stronger acid (lower pKa) than a simple aliphatic carboxylic acid like acetic acid.[2] This property is crucial for designing formulation strategies and predicting its behavior under physiological conditions (pH ~7.4), where it will exist predominantly in its ionized, more soluble form.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The expected spectral features of this compound are detailed below.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies.[8]

-

Causality: The technique works by passing infrared radiation through a sample and measuring which frequencies are absorbed. The absorbed frequencies correspond to the vibrational energies of specific bonds within the molecule.

-

Expected Absorptions:

-

~2500-3300 cm⁻¹ (Broad): A very broad and characteristic band corresponding to the O-H stretching vibration of the carboxylic acid, broadened by extensive intermolecular hydrogen bonding.[1]

-

~1700-1710 cm⁻¹ (Strong): A strong, sharp absorption from the C=O (carbonyl) stretching vibration of the carboxylic acid.[1]

-

~3000-3100 cm⁻¹ (Medium): Aromatic C-H stretching vibrations.[1]

-

~1450-1600 cm⁻¹ (Multiple, Medium): Aromatic C=C ring stretching vibrations.[1]

-

~1210-1320 cm⁻¹ (Medium): C-O single bond stretching of the carboxyl group.[1]

-

~750-850 cm⁻¹ (Medium-Strong): C-Cl stretching vibration.[1]

-

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns of a molecule, confirming its elemental composition.[9]

-

Causality: In electron-impact MS, a molecule is bombarded with high-energy electrons, causing it to ionize (typically by losing one electron) to form a molecular ion (M⁺•). This ion and its fragments are separated by their mass-to-charge ratio (m/z).

-

Expected Features:

-

Molecular Ion (M⁺•): A peak at m/z ≈ 206 , corresponding to the molecule with the most common chlorine isotope (³⁵Cl).[1]

-

Isotope Peak (M+2): A distinctive peak at m/z ≈ 208 with an intensity approximately one-third (32%) of the m/z 206 peak.[1] This 3:1 intensity ratio is the classic signature of a compound containing a single chlorine atom, arising from the natural abundance of the ³⁷Cl isotope.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[9]

-

Causality: Atomic nuclei with a magnetic spin (like ¹H and ¹³C) are placed in a strong magnetic field and irradiated with radio waves. The absorption of energy reveals information about the chemical environment of each nucleus.

-

Expected ¹H NMR Spectrum:

-

1 Signal (Broad, ~12-13 ppm): A downfield signal for the acidic proton of the carboxylic acid, which is often broad and may exchange with D₂O.

-

6 Signals (Aromatic Region, ~7.5-8.5 ppm): Six distinct signals for the six aromatic protons on the naphthalene ring. The specific chemical shifts and coupling patterns (doublets, triplets, doublet of doublets) will depend on their position relative to the electron-withdrawing carboxyl and chloro groups.

-

-

Expected ¹³C NMR Spectrum:

-

11 Signals: Eleven distinct signals are expected, one for each unique carbon atom.

-

~165-175 ppm: The carbonyl carbon of the carboxylic acid.

-

~120-140 ppm: Ten signals corresponding to the ten carbons of the naphthalene ring. The carbons directly attached to the chlorine and carboxyl group will have their chemical shifts significantly affected.

-

Self-Validating Analytical Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems for the analysis of this compound.

Protocol: Purity Assessment by Reverse-Phase HPLC

This method provides a robust assessment of compound purity by separating the target analyte from potential impurities.

Caption: Workflow for purity determination by HPLC.

-

Methodology:

-

Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in HPLC-grade water) and Mobile Phase B (HPLC-grade acetonitrile). The acidic modifier ensures the carboxylic acid is protonated for better peak shape.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile. Dilute this stock solution with the mobile phase to a final concentration of approximately 100 µg/mL. Filter through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Elution: Isocratic elution with 70% Mobile Phase B.

-

Detection: UV detector set to 254 nm, where the naphthalene ring will strongly absorb.

-

Injection Volume: 5 µL.

-

-

Data Analysis: Integrate all peaks in the resulting chromatogram. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

-

Protocol: pKa Determination by Potentiometric Titration

This is the gold-standard method for experimentally determining the acidity of a compound.

-

Methodology:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent system (e.g., 50:50 ethanol:water) to ensure solubility of both the acidic and basic forms.

-

Titration Setup: Place the solution in a jacketed beaker with constant stirring and temperature control (25 °C). Insert a calibrated pH electrode.

-

Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette.

-

Procedure: Add small, precise aliquots of the NaOH titrant to the sample solution. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized by the base). This point is found at the midpoint of the steepest part of the titration curve.

-

Synthesis, Reactivity, and Applications

-

Synthesis: The compound can be synthesized through various routes, including the regioselective chlorination of 1-naphthoic acid or the carboxylation of 7-chloronaphthalene using carbon dioxide and a suitable catalyst.[1] Achieving the desired 1,7-substitution pattern while minimizing byproducts is a key challenge.[1]

-

Reactivity: The molecule exhibits reactivity characteristic of its functional groups.[1]

-

Electrophilic Aromatic Substitution: The ring is deactivated by both the chloro and carboxyl groups, but reactions like nitration or further halogenation can occur at the remaining positions.

-

Nucleophilic Substitution: The chlorine atom can be displaced by strong nucleophiles under specific conditions.

-

Carboxylic Acid Derivatization: The carboxyl group can be readily converted to esters, amides, acid chlorides, and other derivatives, making it a versatile synthetic handle.

-

-

Applications:

-

Pharmaceuticals: It serves as a valuable scaffold or intermediate for synthesizing more complex molecules with potential therapeutic activity.[1]

-

Dye Manufacturing: The naphthalene core makes it a useful precursor in the synthesis of various dyes.[1]

-

Chemical Research: It is widely used as a building block in organic synthesis to construct complex molecular architectures.[1]

-

Conclusion

This compound is a compound whose physicochemical properties are dictated by a delicate balance between a large, lipophilic aromatic system and two electronically influential functional groups. Its poor aqueous solubility can be overcome by leveraging the acidity of its carboxyl group to form soluble salts. Its distinct spectroscopic fingerprint allows for unambiguous identification and quality control. The analytical protocols detailed herein provide a robust framework for its characterization, empowering researchers in drug discovery and materials science to confidently utilize this versatile synthetic intermediate.

References

- 1. Buy this compound | 58926-30-0 [smolecule.com]

- 2. This compound | 58926-30-0 | Benchchem [benchchem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. This compound | C11H7ClO2 | CID 13288329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 58926-30-0 [chemicalbook.com]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. researchgate.net [researchgate.net]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. lehigh.edu [lehigh.edu]

7-Chloronaphthalene-1-carboxylic acid molecular structure and conformation

An In-depth Technical Guide on 7-Chloronaphthalene-1-carboxylic acid: Molecular Structure and Conformation

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of this compound. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, spectroscopic analyses, and computational modeling to elucidate the key structural features of this molecule. We will explore the interplay of electronic and steric effects that dictate its preferred conformation and discuss the implications for its chemical reactivity and potential applications in medicinal chemistry.

Introduction: The Naphthalene Scaffold in Medicinal Chemistry

The naphthalene ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its rigid, planar structure and lipophilic nature allow it to effectively interact with a variety of biological targets. The introduction of substituents, such as halogens and carboxylic acids, can dramatically alter the molecule's physicochemical properties, including its acidity, lipophilicity, and binding affinities. This compound serves as an exemplary case study for understanding these structure-activity relationships. This guide will delve into the precise three-dimensional arrangement of this molecule, providing a foundational understanding for its rational design and modification in drug development programs.

Molecular Structure Elucidation

The definitive determination of the molecular structure of this compound relies on a combination of analytical techniques, with single-crystal X-ray diffraction being the gold standard.

Crystallographic Analysis

Single-crystal X-ray diffraction provides unambiguous information about the bond lengths, bond angles, and overall three-dimensional arrangement of atoms in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water or acetone).

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates.

Key Structural Parameters

A search of crystallographic databases reveals key structural features of the naphthalenic core and its substituents.

| Parameter | Typical Value | Significance |

| C-Cl Bond Length | ~1.74 Å | Reflects the strength of the carbon-chlorine bond. |

| C-C (aromatic) Bond Lengths | 1.36 - 1.42 Å | Characteristic of the delocalized π-system of the naphthalene ring. |

| C-C (carboxyl) Bond Length | ~1.48 Å | Single bond character between the naphthalene ring and the carboxylic acid group. |

| C=O Bond Length | ~1.22 Å | Typical double bond character of a carbonyl group. |

| C-O Bond Length | ~1.31 Å | Partial double bond character due to resonance in the carboxylic acid. |

| Dihedral Angle (Ring-COOH) | Variable | A critical parameter for conformational analysis, discussed in Section 3. |

Note: The exact values can vary slightly depending on the crystal packing and intermolecular interactions.

Spectroscopic Characterization

Spectroscopic techniques provide complementary information about the molecular structure and bonding.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of the molecule. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretch of the carboxylic acid (typically around 1700 cm⁻¹), the O-H stretch (a broad band around 3000 cm⁻¹), and C-Cl stretching vibrations.

Conformational Analysis: The Orientation of the Carboxylic Acid Group

A key aspect of the structure of this compound is the conformation of the carboxylic acid group relative to the naphthalene ring. This is primarily defined by the dihedral angle between the plane of the carboxylic acid and the plane of the naphthalene ring.

Steric and Electronic Effects

The conformation of the carboxylic acid group is a balance between two opposing factors:

-

Steric Hindrance: The hydrogen atom at the 8-position of the naphthalene ring can sterically clash with the hydroxyl group of the carboxylic acid, disfavoring a perfectly planar conformation.

-

Electronic Conjugation: A planar conformation allows for maximum overlap between the π-system of the naphthalene ring and the p-orbitals of the carboxylic acid group. This extended conjugation is electronically favorable.

The interplay of these effects results in a preferred conformation where the carboxylic acid group is twisted out of the plane of the naphthalene ring.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences of molecules.

Workflow: DFT-Based Conformational Analysis

Caption: A typical workflow for computational conformational analysis using DFT.

By calculating the energy of the molecule as a function of the dihedral angle, a potential energy surface can be generated. This allows for the identification of the lowest energy (most stable) conformation and the energy barriers to rotation.

Implications for Drug Design and Development

The specific conformation of this compound has significant implications for its use in drug design:

-

Receptor Binding: The three-dimensional shape of a molecule is critical for its ability to bind to a biological target. The out-of-plane twist of the carboxylic acid group will influence how the molecule fits into a binding pocket.

-

Physicochemical Properties: The conformation can affect properties such as solubility and lipophilicity, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME).

-

Chemical Reactivity: The accessibility of the carboxylic acid group for chemical reactions will be dependent on its conformation.

Conclusion

The molecular structure and conformation of this compound are governed by a delicate balance of steric and electronic factors. A thorough understanding of these features, obtained through a combination of experimental techniques and computational modeling, is essential for its application in medicinal chemistry and drug development. The methodologies outlined in this guide provide a robust framework for the structural and conformational analysis of this and related molecules.

An In-depth Technical Guide to 7-Chloronaphthalene-1-carboxylic acid (CAS 58926-30-0)

A Note to the Researcher: This document provides a comprehensive technical overview of 7-Chloronaphthalene-1-carboxylic acid, a compound of interest in antimicrobial research. The information is structured to provide not just data, but also the scientific context and practical methodologies necessary for its study and application in a research and development setting.

Introduction and Chemical Identity

This compound is a halogenated polycyclic aromatic hydrocarbon derivative.[1][2] Its rigid naphthalene core, substituted with a chlorine atom and a carboxylic acid group, imparts specific chemical and biological properties that make it a subject of scientific inquiry, particularly in the field of antimicrobial agent development.[1][3] The precise positioning of the chloro and carboxyl groups on the naphthalene ring is crucial to its reactivity and biological activity.[1] This guide will delve into the known chemical data, synthesis, potential mechanism of action, and practical protocols for the handling and study of this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 58926-30-0 | [1][4] |

| Molecular Formula | C₁₁H₇ClO₂ | [1][4] |

| Molecular Weight | 206.62 g/mol | [1][4] |

| IUPAC Name | This compound | [1][4] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)Cl)C(=C1)C(=O)O | [1] |

| InChI Key | DRFVKRLEVHHCDO-UHFFFAOYSA-N | [1] |

| Predicted pKa | 3.28 ± 0.30 | [5] |

| Predicted XLogP3 | 3.7 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the chemical structure and purity of this compound.

2.1.1. Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. For this compound, the following peaks are expected:

-

O-H Stretch: A very broad band is anticipated in the 3300-2500 cm⁻¹ region, which is characteristic of the hydroxyl group of a carboxylic acid involved in hydrogen bonding.[6][7]

-

C-H Stretch (Aromatic): Sharp peaks are expected around 3100-3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band should appear in the range of 1760-1690 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.[6][7]

-

C=C Stretch (Aromatic): Medium to weak bands are expected in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A band in the 1320-1210 cm⁻¹ region is characteristic of the carbon-oxygen single bond of the carboxylic acid.[6][7]

-

C-Cl Stretch: A band in the 800-600 cm⁻¹ region is indicative of the carbon-chlorine bond.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The carboxylic acid proton is expected to appear as a broad singlet far downfield, typically between 10-13 ppm, although its visibility can be affected by solvent and concentration.[7]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and a distinct signal for the carboxyl carbon in the range of 165-185 ppm.[8]

Synthesis of this compound

The synthesis of this compound presents a challenge in achieving regioselectivity.[1] Several synthetic routes have been explored, with the most common approaches involving the chlorination of naphthalene derivatives or the carboxylation of a chlorinated naphthalene precursor.[2]

Synthesis via Regioselective Chlorination of 1-Naphthoic Acid

A common method involves the direct chlorination of 1-naphthoic acid. However, controlling the position of chlorination is a significant challenge due to the directing effects of the carboxylic acid group and the inherent reactivity of the naphthalene ring.[2][9]

Experimental Protocol: Chlorination of 1-Naphthoic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve 1-naphthoic acid in a suitable solvent such as acetic acid.[2]

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) chloride (FeCl₃), to the solution.[2]

-

Chlorination: Bubble chlorine gas through the solution at a controlled rate. The reaction temperature is typically maintained at elevated levels (e.g., 80-100 °C) to facilitate the reaction.[2]

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a solution of sodium thiosulfate to neutralize any remaining chlorine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to isolate the desired 7-chloro isomer from other chlorinated byproducts.

Causality Behind Experimental Choices:

-

Solvent: Acetic acid is often used as it is a polar protic solvent that can dissolve the starting material and is relatively inert to chlorination under these conditions.[2]

-

Catalyst: The Lewis acid catalyst polarizes the Cl-Cl bond, making the chlorine more electrophilic and facilitating the electrophilic aromatic substitution reaction.[2]

-

Temperature: Elevated temperatures are required to overcome the activation energy of the reaction.

Synthesis via Carboxylation of 7-Chloronaphthalene

An alternative approach involves the carboxylation of 7-chloronaphthalene. This can be achieved through a Grignard reaction followed by quenching with carbon dioxide, or through transition metal-catalyzed carboxylation.[2]

Antimicrobial Activity and Proposed Mechanism of Action

Naphthalene derivatives have been investigated for their antimicrobial properties against a range of pathogens.[3][10] this compound, in particular, has shown promise as an antimicrobial agent, with reported activity against multidrug-resistant Neisseria gonorrhoeae.[1]

The Challenge of Antibiotic Resistance in Neisseria gonorrhoeae

Neisseria gonorrhoeae has developed resistance to nearly all classes of antibiotics used to treat gonorrhea.[11][12] This resistance is primarily mediated by two mechanisms:

-

Target Site Modification: Mutations in the genes encoding the targets of antibiotics, such as the penicillin-binding proteins (PBPs) for β-lactams, prevent the antibiotic from binding effectively.[11][13]

-

Reduced Intracellular Concentration: This is achieved through decreased influx of the antibiotic into the bacterial cell or increased efflux of the antibiotic out of the cell via efflux pumps.[11][13]

Proposed Mechanism of Action of this compound

While the precise mechanism of action of this compound against N. gonorrhoeae has not been fully elucidated, based on the known mechanisms of other antimicrobial carboxylic acids and the resistance patterns of N. gonorrhoeae, a multi-targeted mechanism can be proposed.

Carboxylic acids are known to disrupt cell membranes, and this is a likely component of the antimicrobial action of this compound.[14] The lipophilic naphthalene moiety would facilitate its insertion into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and dissipation of the proton motive force.

Furthermore, the compound may interfere with key metabolic processes within the bacterium. The inhibition of essential enzymes is another potential mode of action for antimicrobial compounds.

Diagram: Proposed Multi-Target Mechanism of Action

Caption: Proposed multi-target mechanism of action of this compound against Neisseria gonorrhoeae.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining the MIC.

Materials:

-

Pure culture of the test microorganism (e.g., Neisseria gonorrhoeae)

-

Cation-adjusted Mueller-Hinton broth (CAMHB) or other suitable growth medium

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum: a. From a fresh culture plate, select several colonies of the test organism and suspend them in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Preparation of Antibiotic Dilutions: a. Prepare a series of two-fold serial dilutions of the this compound stock solution in the test broth in the wells of the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and the desired final bacterial concentration.

-

Controls: a. Growth Control: A well containing only broth and the bacterial inoculum (no antibiotic). b. Sterility Control: A well containing only broth (no bacteria or antibiotic).

-

Incubation: a. Incubate the plate at 35-37 °C for 16-20 hours in an appropriate atmosphere (e.g., for N. gonorrhoeae, a CO₂-enriched atmosphere is required).

-

Reading the Results: a. After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Cytotoxicity Assessment

While demonstrating potent antimicrobial activity, it is crucial to assess the potential toxicity of a compound to mammalian cells to determine its therapeutic index.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Table 2: Safety and Handling Information

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves. |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

| First Aid (Skin Contact) | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| First Aid (Eye Contact) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| First Aid (Inhalation) | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| First Aid (Ingestion) | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Conclusion

This compound is a compound with demonstrated potential as an antimicrobial agent, particularly against the high-priority pathogen Neisseria gonorrhoeae. Its synthesis, while challenging in terms of regioselectivity, is achievable through established organic chemistry methodologies. The proposed multi-target mechanism of action, involving membrane disruption and metabolic interference, offers a promising avenue to combat antibiotic resistance. Further research is warranted to fully elucidate its mechanism of action, optimize its synthesis, and evaluate its in vivo efficacy and safety profile. This guide provides a foundational framework for researchers to undertake such investigations in a systematic and scientifically rigorous manner.

References

- 1. Insight into mechanism of treatment-resistant gonorrhea sets stage for new antibiotics | MUSC [musc.edu]

- 2. Buy this compound | 58926-30-0 [smolecule.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. This compound | C11H7ClO2 | CID 13288329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Drug Resistance and Epidemiology of Multidrug-Resistant Variants of Neisseria gonorrhoeae [mdpi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibiotic resistance in gonorrhea - Wikipedia [en.wikipedia.org]

- 12. Antibiotic Resistance in Neisseria gonorrhoeae: Challenges in Research and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Understanding biocatalyst inhibition by carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 7-Chloronaphthalene-1-carboxylic acid in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 7-Chloronaphthalene-1-carboxylic acid (CAS: 58926-30-0). While extensive quantitative solubility data for this specific molecule is not widely published, this document equips researchers, chemists, and formulation scientists with the foundational principles, predictive insights, and robust experimental methodologies required to determine and understand its solubility profile. We will delve into a molecular-level analysis of the solute, explore the theoretical basis for solvent selection, provide qualitative data from analogous compounds, and present a gold-standard protocol for empirical solubility determination.

Physicochemical Profile of this compound

This compound is an aromatic carboxylic acid featuring a naphthalene core.[1] Its structure is fundamental to its solubility behavior.

Key Physicochemical Properties:

The molecule's structure can be deconstructed into three key regions that dictate its interaction with various solvents:

-

The Naphthalene Core: A large, rigid, and hydrophobic bicyclic aromatic system. This region is nonpolar and will primarily interact with solvents through van der Waals forces and π-π stacking.

-

The Carboxylic Acid Group (-COOH): A highly polar functional group. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This group is the primary driver for interactions with polar solvents.

-

The Chlorine Substituent (-Cl): An electronegative atom that introduces a dipole moment, slightly increasing the molecule's overall polarity compared to its non-halogenated parent, 1-naphthoic acid.

The high computed XLogP3 value of 3.7 strongly suggests that the compound is lipophilic ("fat-loving") and will exhibit low solubility in water but favorable solubility in many organic solvents.[2]

Caption: Diagram 1: Key structural regions of the molecule and their interactions.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means solvents with similar polarity and intermolecular force characteristics to the solute are most likely to be effective.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): The large, nonpolar naphthalene core suggests favorable solubility in these solvents. Aromatic solvents like toluene may offer enhanced solubility due to potential π-π stacking interactions with the naphthalene ring system.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethyl Sulfoxide (DMSO)): These solvents possess dipoles and can act as hydrogen bond acceptors. The carboxylic acid group of the solute can donate a hydrogen bond to these solvents, promoting solubility. Qualitative data on related compounds suggests high solubility in this class, including MeOH, MeCN, DMSO, EtOAc, and THF.[1]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds, allowing for strong interactions with the carboxylic acid group. Therefore, good solubility is expected in simple alcohols. For the related 1-naphthoic acid, it is freely soluble in hot alcohol.[4]

-

Water: Due to the molecule's large hydrophobic core and high XLogP3 value, solubility in water is expected to be very low. The related 2-naphthoic acid is only partially soluble in water.[5]

Solubility Data of Analogous Compounds

To provide a practical starting point for solvent selection, the following table summarizes known solubility data for structurally related compounds. This information should be used as a qualitative guide, as the addition of the chlorine atom at the 7-position will alter the crystal lattice energy and polarity, thus changing the specific solubility values.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| Naphthalene | Ethanol | RT | Soluble | [6] |

| Naphthalene | Acetone | RT | Soluble | [6] |

| Naphthalene | Toluene | RT | Soluble | [6] |

| Naphthalene | Water | RT | Insoluble | [7] |

| 1-Naphthoic Acid | Hot Water | ~100 | Slightly Soluble | [4] |

| 1-Naphthoic Acid | Hot Ethanol | ~78 | Freely Soluble | [4] |

| 1-Naphthoic Acid | Ether | RT | Freely Soluble | [4] |

| 2-Naphthoic Acid | Ethanol | RT | Soluble | [5] |

| 2-Naphthoic Acid | Chloroform | RT | Soluble | [5] |

Gold-Standard Protocol for Experimental Solubility Determination

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method . This analytical approach involves equilibrating an excess of the solid compound with the solvent for a sufficient period and then quantifying the concentration of the dissolved solute in the supernatant.

The Equilibrium Shake-Flask Method: A Step-by-Step Protocol

Causality and Trustworthiness: This protocol is designed to be self-validating. By measuring concentration at multiple time points (e.g., 24, 48, and 72 hours), the researcher can confirm that the system has reached a true equilibrium—a state where the concentration no longer changes over time. Characterizing the solid phase post-experiment ensures the compound has not undergone a phase transition or degradation.

Methodology:

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials (e.g., 20 mg of solid to 2 mL of each test solvent). The excess solid is crucial to ensure saturation is achieved.

-

Include replicate vials for each solvent to assess reproducibility (minimum n=3).

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker or rotator (e.g., 25 °C). Continuous agitation is necessary to maximize the solid-liquid surface area and facilitate the dissolution process.

-

Allow the samples to equilibrate for a defined period. A minimum of 24 hours is recommended, but 48-72 hours is often necessary to ensure thermodynamic equilibrium is reached.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification:

-

Precisely dilute the filtered supernatant with a suitable mobile phase or solvent.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A pre-established calibration curve with known concentrations of this compound is required for accurate quantification.

-

-

Data Analysis & Verification:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express solubility in units such as mg/mL or mol/L.

-

(Optional but Recommended) Analyze samples taken at different time points (e.g., 24h and 48h). If the calculated solubilities are statistically identical, it provides strong evidence that equilibrium has been achieved.

-

(Optional but Recommended) Recover the remaining solid from the vial, dry it, and analyze it using a technique like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). This verifies that the solid has not changed its crystalline form during the experiment.

-

Caption: Diagram 2: Shake-flask method workflow with integrated validation steps.

Conclusion

Understanding the solubility of this compound is essential for its effective use in scientific research and development. While specific quantitative data is sparse in the literature, a thorough analysis of its molecular structure allows for strong qualitative predictions. The molecule's large hydrophobic naphthalene core combined with a polar, hydrogen-bonding carboxylic acid group suggests good solubility in a range of organic solvents, particularly polar aprotic and protic solvents, and poor solubility in water. For definitive quantitative data, the equilibrium shake-flask method detailed herein provides a reliable and verifiable pathway for researchers to generate the precise data required for their applications.

References

- 1. Buy this compound | 58926-30-0 [smolecule.com]

- 2. This compound | C11H7ClO2 | CID 13288329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 2. Aqueous solubility, octanol solubility and octanol-water partition coefficient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 8. scribd.com [scribd.com]

7-Chloronaphthalene-1-carboxylic acid melting point and boiling point

A Technical Guide to the Physicochemical Characterization of 7-Chloronaphthalene-1-carboxylic Acid

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is a foundational requirement for innovation and discovery. This compound, a substituted aromatic compound, presents unique properties relevant to various synthetic pathways and potential pharmaceutical applications. Understanding its fundamental physical constants, such as melting and boiling points, is critical for purity assessment, reaction condition optimization, and material handling.

This guide provides an in-depth analysis of the theoretical principles and practical methodologies for determining the melting and boiling points of this compound. While experimentally determined values for this specific compound are not widely published in readily accessible literature, this document outlines the authoritative, field-proven protocols required to obtain them, ensuring scientific integrity and reproducibility.

Physicochemical Properties of this compound

A summary of the known and theoretically computed properties of this compound is essential for a comprehensive understanding. These values serve as a baseline for experimental work.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 58926-30-0 | PubChem[1] |

| Molecular Formula | C₁₁H₇ClO₂ | Smolecule[2] |

| Molecular Weight | 206.62 g/mol | Smolecule[2] |

| Melting Point | Data not available. Requires experimental determination. | - |

| Boiling Point | Data not available. Requires experimental determination. | - |

Part 1: Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. For a pure compound, melting occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities causes a depression of the melting point and a broadening of the melting range.[3] This phenomenon is a cornerstone of compound identification and purity verification in organic chemistry.

Causality Behind Experimental Choices

The structure of this compound—a rigid aromatic core with a polar carboxylic acid group—suggests strong intermolecular forces, including hydrogen bonding and π-stacking. Carboxylic acids often form hydrogen-bonded dimers, which significantly raises their melting points compared to non-polar compounds of similar molecular weight.[4] The planar nature of the naphthalene ring allows for efficient crystal packing, further increasing the energy required to transition from a solid to a liquid state.[5] Therefore, a relatively high melting point is anticipated.

Self-Validating Experimental Protocol: Capillary Method

This protocol describes the use of a standard melting point apparatus, a self-validating system when performed with care and proper calibration.

Materials:

-

This compound sample (must be completely dry and finely powdered)[3]

-

Melting point apparatus (e.g., Mel-Temp or digital equivalent)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the crystalline sample on a clean, dry surface. Use a mortar and pestle to grind the sample into a fine, homogeneous powder. This ensures uniform heat transfer within the sample.[3]

-

Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder tightly into the bottom. The packed sample should be approximately 1-2 mm high.[6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the apparatus is calibrated with a known standard if high accuracy is required.

-

Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat the block quickly to about 15-20°C below the approximate melting point found in the previous step.

-

Slow Heating and Observation: Decrease the heating rate to 1-2°C per minute. Observe the sample closely through the magnifying lens.

-

Recording the Melting Range:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

The melting point is reported as the range T₁ – T₂.

-

-

Validation: Repeat the accurate measurement at least twice with fresh samples. Consistent results confirm the validity of the measurement.

Part 2: Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7][8] This property is influenced by molecular weight, intermolecular forces (like hydrogen bonding in carboxylic acids), and molecular shape.[9][10] For high-molecular-weight solids like this compound, determining the boiling point can be challenging as the compound may decompose at the high temperatures required for boiling at atmospheric pressure.

Causality and Technical Considerations

The strong intermolecular forces, particularly hydrogen bonding, that give this compound a presumably high melting point also dictate a high boiling point.[4] Larger molecules have stronger London dispersion forces, which also contributes to a higher boiling point.[11] However, the thermal stability of the molecule is a critical factor. Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) upon strong heating. Therefore, observation for decomposition (e.g., charring, gas evolution) is a crucial part of the experimental process.

Self-Validating Experimental Protocol: Thiele Tube Method

For small sample quantities, the Thiele tube or a similar micro boiling point apparatus provides an accurate determination.[7]

Materials:

-

This compound sample

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or oil bath setup

-

Heat-resistant mineral oil

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount (a few drops if melted, or a small amount of solid) of the compound into the fusion tube.

-

Capillary Insertion: Place the capillary tube, sealed end up, into the fusion tube containing the sample.[11]

-

Apparatus Assembly: Attach the fusion tube to the thermometer. The bottom of the fusion tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube or oil bath, ensuring the sample is below the oil level. Begin heating the apparatus gently and uniformly.[7]

-

Observation of Bubbles: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Identifying the Boiling Point: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[7] This indicates the sample's vapor pressure has exceeded the atmospheric pressure.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The bubble stream will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure. Record the temperature at this exact moment. This is the boiling point.[10]

-

Observation for Decomposition: Throughout the heating process, visually inspect the sample for any signs of darkening or gas evolution unrelated to boiling, which would indicate decomposition. If decomposition occurs before a steady stream of bubbles is observed, the compound does not have a boiling point at atmospheric pressure.

Visualization of the Characterization Workflow

The logical flow for determining these key physical properties can be visualized to guide the experimental process.

References

- 1. This compound | C11H7ClO2 | CID 13288329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 58926-30-0 [smolecule.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. quora.com [quora.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. youtube.com [youtube.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Spectroscopic data (NMR, IR, MS) for 7-Chloronaphthalene-1-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Chloronaphthalene-1-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

This compound (C₁₁H₇ClO₂, Molar Mass: ~206.62 g/mol ) is a substituted naphthalene derivative of significant interest in synthetic chemistry and drug development.[1][2] Its unique substitution pattern, featuring a chlorine atom at the 7-position and a carboxylic acid at the 1-position, dictates its chemical reactivity, biological activity, and physical properties.[1] Accurate structural elucidation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the definitive characterization of this molecule.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and establishing a framework for self-validating analytical protocols.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the naphthalene ring.

Theoretical Basis & Experimental Causality

The asymmetric nature of this compound means that all aromatic protons and carbons are in unique chemical environments, leading to distinct signals in the NMR spectra.[1] The choice of solvent is critical; deuterated chloroform (CDCl₃) is often used, but for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is frequently a superior choice as it can better solubilize the compound and minimize issues with the exchangeable carboxylic proton. The acidic proton of a carboxylic acid is often broad and can exchange with residual water in the solvent; its chemical shift is highly dependent on concentration and solvent.[3][4]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Instrumentation & Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex aromatic region.

-

Shim the magnetic field to optimize homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Data Interpretation and Predicted Spectra

¹H NMR Spectrum: The spectrum is dominated by the aromatic region (7.3-8.5 ppm) and the highly deshielded carboxylic acid proton.[1]

-

Carboxylic Acid Proton (-COOH): Expected as a broad singlet around δ 12.0-13.0 ppm.[1][3] Its broadness is due to hydrogen bonding and chemical exchange.[4]

-

Aromatic Protons (Ar-H): The seven aromatic protons will appear as a series of multiplets between δ 7.3 and 8.5 ppm. The specific chemical shifts and coupling patterns are complex due to the substitution pattern. Protons adjacent to the electron-withdrawing carboxylic acid group will be shifted further downfield.

¹³C NMR Spectrum: The spectrum will show 11 distinct signals, one for each carbon atom in the molecule.

-

Carbonyl Carbon (-COOH): This signal is expected in the δ 165-175 ppm range, characteristic of carboxylic acids.[1]

-

Aromatic Carbons (Ar-C): Ten signals are expected in the δ 120-140 ppm range.[1] The carbon atom bonded to the chlorine (C-7) will be shifted downfield due to the halogen's deshielding effect.[1] Carbons adjacent to the substituents will show the most significant shifts.

Summary of Predicted NMR Data

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~12.5 (broad singlet) | ~170-175 |

| Aromatic (Ar-H / Ar-C) | 7.3 - 8.5 (multiplets) | ~120-140 |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. For this compound, it provides definitive evidence of the carboxylic acid moiety.

Theoretical Basis & Experimental Causality

Molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these vibrations. The carboxylic acid group has two highly characteristic vibrational modes: the O-H stretch and the C=O (carbonyl) stretch.[3][5] The O-H bond in a carboxylic acid is involved in strong hydrogen bonding, which causes its absorption band to be exceptionally broad.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and rapid method that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation & Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Interpretation and Predicted Spectrum

The IR spectrum provides a clear "fingerprint" of the molecule's functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad, strong absorption band is expected in the 2500-3300 cm⁻¹ region.[1][5] This band is a hallmark of a hydrogen-bonded carboxylic acid and often overlaps with C-H stretching absorptions.[3]

-

C=O Stretch (Carbonyl): A sharp, very strong absorption is predicted around 1700-1710 cm⁻¹.[1] Conjugation with the naphthalene ring system slightly lowers this frequency compared to a non-conjugated carboxylic acid.[3]

-

C-O Stretch: An absorption corresponding to the C-O single bond stretch is expected in the 1210-1320 cm⁻¹ region.[4][5]

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A weak to medium absorption is expected in the 600-800 cm⁻¹ region.

Summary of Predicted IR Absorptions

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |

| C=O Stretch (Carbonyl) | 1700 - 1710 | Strong, Sharp |

| C-O Stretch | 1210 - 1320 | Medium |

| Aromatic C=C Stretches | 1450 - 1600 | Medium to Weak |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers structural clues through the analysis of fragmentation patterns.

Theoretical Basis & Experimental Causality

In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) confirms the molecular weight of the compound. The presence of chlorine is easily identified by its isotopic signature: ³⁵Cl and ³⁷Cl exist in a natural abundance ratio of approximately 3:1. This results in an "M+2" peak that is about one-third the intensity of the molecular ion peak.[1]

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

-

Instrumentation & Setup:

-

Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Ionization Mode: Negative ion mode is often preferred for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions. Positive mode can also be used, which would show the [M+H]⁺ adduct.

-

Mass Range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.

-

-

Data Acquisition:

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal.

-

Acquire data for a sufficient duration to obtain a high-quality averaged spectrum.

-

Data Interpretation and Predicted Spectrum

-

Molecular Ion Peak: The molecular formula C₁₁H₇ClO₂ gives a monoisotopic mass of approximately 206.01 Da.[2] Therefore, the mass spectrum should show a strong signal at m/z 206 , corresponding to the molecule with the ³⁵Cl isotope.[1]

-

Isotope Peak (M+2): A second peak will be observed at m/z 208 , corresponding to the molecule containing the ³⁷Cl isotope. The intensity of this peak will be approximately 33% of the m/z 206 peak, confirming the presence of one chlorine atom.[1]

-

Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of -OH (m/z 189) and the loss of -COOH (m/z 161). Further fragmentation of the naphthalene ring can also occur.

Summary of Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 206 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | 208 | Molecular ion with ³⁷Cl (isotope peak) |

| [M-OH]⁺ | 189 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 161 | Loss of carboxyl radical |

Part 4: Visualizations and Workflows

Chemical Structure

Caption: Structure of this compound.

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted fragmentation of the molecular ion.

References

- 1. Buy this compound | 58926-30-0 [smolecule.com]

- 2. This compound | C11H7ClO2 | CID 13288329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

Introduction: The Naphthalene Scaffold and the Significance of Halogenation

An In-Depth Technical Guide to 7-Chloronaphthalene-1-carboxylic acid

The naphthalene scaffold, a bicyclic aromatic system composed of two fused benzene rings, is a cornerstone in medicinal chemistry and materials science.[1] Its rigid, planar structure serves as a versatile template for designing a vast array of compounds with significant biological activities.[1] Indeed, this motif is present in numerous FDA-approved drugs, including naproxen and propranolol, highlighting its importance in drug discovery.[1] The introduction of halogen atoms onto the naphthalene core—a process known as halogenation—profoundly alters the molecule's electronic properties and chemical reactivity.[1] Halogens, being electronegative, influence the regioselectivity of subsequent reactions and can serve as crucial handles for advanced synthetic transformations like cross-coupling reactions.[1]

Within this important class of molecules lies this compound, a specific isomer defined by a chlorine atom at the 7-position and a carboxylic acid group at the 1-position.[1][2] This precise substitution pattern is not trivial; it dictates the compound's unique chemical behavior, reactivity, and potential applications, distinguishing it from other chlorinated naphthalene isomers.[1][2] The synthesis of this particular compound presents a notable challenge in organic chemistry, requiring careful control to achieve the desired regioselectivity.[2] This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, reactivity, and applications for researchers in chemistry and drug development.

Physicochemical and Structural Properties

This compound is an aromatic compound with the chemical formula C₁₁H₇ClO₂ and a molecular weight of approximately 206.62 g/mol .[2][3] Its structure features a planar naphthalene core, which imparts significant resonance stabilization.[2] The chlorine substituent at the 7-position and the carboxylic acid at the 1-position are key determinants of its chemical personality, influencing its electronic landscape and steric profile.[1][2]

Key Property Summary

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 58926-30-0 | PubChem[3] |

| Molecular Formula | C₁₁H₇ClO₂ | Smolecule[2], PubChem[3] |

| Molecular Weight | 206.62 g/mol | PubChem[3] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)Cl)C(=C1)C(=O)O | PubChem[3] |

| InChIKey | DRFVKRLEVHHCDO-UHFFFAOYSA-N | PubChem[3] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[3] |

| XLogP3 | 3.7 | PubChem[3] |

Spectroscopic Data Insights

Mass spectrometric analysis confirms the molecular weight, with a characteristic molecular ion peak at m/z 206.[2] The presence of chlorine is evidenced by the M+2 isotope peak at m/z 208, which has an intensity approximately one-third of the molecular ion peak, consistent with the natural abundance of the ³⁷Cl isotope.[2] In infrared spectroscopy, the carboxylic acid group gives rise to distinct vibrational bands, including a prominent C=O stretch and a C-O single bond stretch in the 1210-1320 cm⁻¹ range.[2]

Synthesis and Chemical Reactivity

The synthesis of this compound requires precise control over reaction conditions to ensure the correct placement of the chlorine atom on the naphthalene ring.[2] Several synthetic strategies have been developed to achieve this.

Primary Synthesis Methodologies

-

Direct Chlorination of 1-Naphthoic Acid : A traditional and widely used method involves the direct electrophilic aromatic substitution of 1-naphthoic acid.[2] This reaction is typically carried out using a chlorinating agent like chlorine gas in a solvent such as acetic acid, often with a Lewis acid catalyst like iron(III) chloride to polarize the Cl-Cl bond and generate a potent electrophile.[2] The primary challenge of this approach is controlling the regioselectivity, as multiple positions on the naphthalene ring are susceptible to chlorination, leading to a mixture of isomers.

-

Carboxylation of 7-Chloronaphthalene : An alternative route involves the carboxylation of 7-chloronaphthalene.[2] This can be achieved through various methods, including the use of a Grignard reagent followed by quenching with carbon dioxide, or more modern palladium-catalyzed carboxylation reactions with CO₂.[2][4] This approach offers better regiochemical control, as the starting material already possesses the desired chlorine substitution pattern.

The diagram below illustrates the direct chlorination pathway, a foundational method for synthesizing this compound.

Caption: Synthesis via direct chlorination of 1-Naphthoic Acid.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups and the aromatic system.

-

Electrophilic Aromatic Substitution : The naphthalene ring can undergo further substitution reactions like nitration or bromination at the remaining unsubstituted positions. The existing electron-withdrawing groups (chlorine and carboxylic acid) will direct incoming electrophiles to specific positions.[2]

-

Nucleophilic Substitution : The chlorine atom at the 7-position can be displaced by strong nucleophiles under specific conditions, allowing for the synthesis of a variety of derivatives.[2]

-

Carboxylic Acid Reactions : The carboxylic acid group can undergo typical transformations, such as esterification, conversion to acid chlorides, or formation of amides, providing a gateway to a wide range of functionalized molecules.[5]

-

Decarboxylation : Under harsh conditions, the molecule can undergo decarboxylation to yield 7-chloronaphthalene.[2]

Potential Applications and Biological Context

This compound serves as a valuable building block in several industrial and research areas. Its specific substitution pattern influences its biological activity compared to other chlorinated naphthalenes.[2]

-

Dye Manufacturing : It is utilized as an intermediate in the synthesis of various dyes, where the naphthalene core acts as a chromophore.[2]

-

Pharmaceutical Research : While not a drug itself, its derivatives are explored for potential therapeutic applications.[2] The naphthalene scaffold is a known "privileged structure" in drug discovery, and modifications via the carboxylic acid and chlorine handles allow for the systematic exploration of structure-activity relationships (SAR).[1][6] The biological activity of carboxylic acids, in general, can be linked to their ability to interact with biological macromolecules and chelate metal ions.[7][8][9]

-

Chemical Synthesis : In a research context, it is a key starting material for creating more complex, polyfunctionalized aromatic molecules.[2]

Exemplary Experimental Protocol: Synthesis via Chlorination

The following protocol is a representative, step-by-step methodology for the synthesis of this compound based on the direct chlorination of 1-naphthoic acid. This protocol is for informational purposes and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Objective: To synthesize this compound via electrophilic chlorination of 1-naphthoic acid.

Materials:

-

1-Naphthoic acid

-

Glacial acetic acid

-

Iron(III) chloride (FeCl₃), anhydrous

-

Chlorine gas (Cl₂) or an alternative chlorinating agent (e.g., sulfuryl chloride)

-

Sodium bisulfite solution

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Diethyl ether or ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, dissolve 1-naphthoic acid in glacial acetic acid. The causality for using acetic acid is its ability to dissolve the starting material and its relative stability under chlorination conditions.

-

Catalyst Addition: Add a catalytic amount of anhydrous iron(III) chloride to the solution. The FeCl₃ acts as a Lewis acid, polarizing the chlorine molecule to generate a highly reactive electrophile (Cl⁺), which is necessary to attack the electron-rich naphthalene ring.

-